Palmatoside A
Description
Properties
CAS No. |
105661-49-2 |
|---|---|
Molecular Formula |
C26H32O12 |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
5-(furan-3-yl)-3,11-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadecane-7,17-dione |
InChI |
InChI=1S/C26H32O12/c1-24-7-12(10-4-6-33-9-10)34-21(31)11(24)3-5-25(2)19(24)17-18-20(36-18)26(25,23(32)37-17)38-22-16(30)15(29)14(28)13(8-27)35-22/h4,6,9,11-20,22,27-30H,3,5,7-8H2,1-2H3 |
InChI Key |
IXWXQMCMUKDVFM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)OC6C(C(C(C(O6)CO)O)O)O)O5)C)C7=COC=C7 |
Origin of Product |
United States |
Occurrence and Botanical Sources of Palmatoside a
Primary Botanical Origins
Research has pinpointed two primary botanical species as sources of Palmatoside A.
Jateorhiza palmata, a perennial climbing plant belonging to the Menispermaceae family, is a known source of a series of related glycosides, including Palmatosides A through G. prota4u.orgtheferns.infoantropocene.it The succulent roots of this plant are rich in various medically active substances. antropocene.it Native to the tropical regions of Eastern Africa, its natural habitat spans countries such as Kenya, Tanzania, Malawi, Mozambique, and Zimbabwe. antropocene.itzimbabweflora.co.zwbihrmann.com It typically thrives in moist woodlands, forests, and along riverine fringes at altitudes of up to 1,500 meters. antropocene.itzimbabweflora.co.zw The plant, also known as Calumba, is also cultivated and has become naturalized in many other tropical areas, including Ghana, India, and Brazil. prota4u.orgbihrmann.com
Distribution and Presence in Related Plant Species (e.g., Tinospora genus for palmatosides)
While this compound itself is primarily linked to the species mentioned above, related compounds known as palmatosides have been identified in other plants, notably within the Tinospora genus. The genus Tinospora includes 34 species distributed throughout the tropical and subtropical regions of Asia, Africa, and Australia. researchgate.netnih.gov For instance, Palmatoside C and Palmatoside F have been isolated from Tinospora cordifolia, a medicinal plant used extensively in traditional Indian medicine. nih.govresearchgate.net Furthermore, Palmatoside F has been identified in Tinospora smilacina. researchgate.netnih.gov The presence of these structurally similar compounds in the Tinospora genus suggests a close biosynthetic relationship and is of interest in the study of plant chemical diversity.
Phytogeographical Considerations for this compound Isolation
The geographical distribution of the source plants presents distinct considerations for the isolation of this compound.
Jateorhiza palmata offers a more accessible source. Its natural distribution is widespread across several countries in East Africa, and it is also cultivated in various tropical regions globally. prota4u.orgzimbabweflora.co.zwbihrmann.com This wider geographical footprint and its cultivation suggest that obtaining plant material for the isolation of this compound from this species is less challenging from a conservation standpoint.
Neocheiropteris palmatopedata presents a significant challenge. It is an endangered fern with a very narrow, endemic distribution limited to specific high-altitude forest habitats in southwest China. wikipedia.orgnih.govmyhomenature.com Its rarity and protected status mean that harvesting from the wild for the purpose of isolating this compound is not sustainable. Any efforts to source the compound from this fern would need to rely on cultivated specimens or the development of alternative biotechnological production methods to avoid further endangering the species.
Isolation and Purification Methodologies of Palmatoside a
Extraction Techniques from Plant Matrix
The initial and one of the most critical stages in isolating Palmatoside A is its extraction from the source plant material. This process aims to liberate the compound from the plant's cellular structure into a solvent, creating a crude extract for further purification. The choice of extraction method and solvent significantly impacts the yield and purity of the final product. dergipark.org.trnih.gov
Solvent-Based Extraction (e.g., Methanol (B129727), Ethanol)
Conventional solid-liquid extraction using organic solvents is a foundational technique in natural product chemistry. jsmcentral.orgmdpi.com Polar solvents are generally preferred for extracting glycosides like this compound due to their solubility characteristics.
Methanol has been documented as an effective solvent for the extraction of this compound and its parent compounds from plant sources such as Tinospora cordifolia. iau.irnih.gov In a typical procedure, the air-dried and powdered plant material, often the stems, is exhaustively extracted with methanol. iau.ir Methanol's polarity allows it to efficiently dissolve polar compounds. It has been reported as a highly suitable solvent for phenol (B47542) extraction due to its ability to inhibit polyphenol oxidation. b-cdn.net
Ethanol (B145695) is another widely used polar solvent, often in aqueous mixtures (e.g., 80% ethanol), for extracting bioactive compounds. foodandnutritionresearch.netmdpi.com It is considered a green solvent and is effective in extracting phenolic compounds. unirioja.esnih.gov The effectiveness of solvents generally follows the polarity, with aqueous mixtures of methanol and ethanol often providing higher yields of polar compounds compared to their absolute forms. mdpi.comncsu.edu The choice between methanol and ethanol can depend on factors like desired selectivity, cost, and safety.
The efficiency of solvent-based extraction is influenced by several parameters, including the solvent-to-sample ratio, temperature, and duration of extraction. dergipark.org.tr Hot solvent methods, such as reflux extraction, can increase extraction efficiency, though care must be taken to avoid degradation of heat-sensitive compounds. nih.govmdpi.com
Table 1: Comparison of Common Solvents for Phytochemical Extraction
| Solvent | Polarity | General Applications & Characteristics |
|---|---|---|
| Methanol | High | Effective for extracting a wide range of polar compounds including phenolics, flavonoids, and glycosides. b-cdn.netncsu.edu Often provides high extract yields. b-cdn.net |
| Ethanol | High | A safer, "greener" alternative to methanol. unirioja.es Widely used for extracting polyphenols and other bioactive compounds for the food and pharmaceutical industries. nih.gov |
| Water | Very High | Extracts highly polar compounds. Often used in combination with alcohols to modulate polarity. ncsu.edu Hot water extraction (infusion/decoction) is a traditional method. nih.gov |
| Acetone | Intermediate | Often used in aqueous mixtures (e.g., 80% acetone) and can be highly effective for polyphenol extraction. foodandnutritionresearch.netmdpi.com |
| Ethyl Acetate | Intermediate | Commonly used for fractionating crude extracts to separate compounds of intermediate polarity. jsmcentral.orgb-cdn.net |
Advanced Extraction Approaches
To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, several advanced extraction techniques have been developed. mdpi.commdpi.com These "green" technologies often offer higher efficiency and yield. chemmethod.com
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, leading to faster extraction and higher yields. unirioja.esmdpi.com
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant matrix, causing cell rupture and the release of bioactive compounds. unirioja.esnih.gov It is known for its speed and efficiency. mdpi.com
Accelerated Solvent Extraction (ASE): Also known as pressurized liquid extraction (PLE), ASE uses elevated temperatures and pressures to maintain the solvent in a liquid state, which decreases solvent viscosity and increases its penetration into the plant matrix. chemmethod.commdpi.com This results in rapid and efficient extractions with reduced solvent use. mdpi.com
Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds. mdpi.com
While these advanced methods are widely applied in natural product research, specific documented applications for the extraction of this compound are not prevalent in the reviewed literature. However, their utility for extracting similar polar and thermally sensitive compounds suggests their potential applicability.
Chromatographic Separation Strategies
Following extraction, the crude extract, which contains a complex mixture of phytochemicals, must undergo purification. Chromatography is the cornerstone of this process, separating compounds based on their differential interactions with a stationary phase and a mobile phase. khanacademy.orgijpsjournal.com The isolation of this compound typically involves a sequence of chromatographic steps. iau.irnih.gov
Silica (B1680970) Gel Column Chromatography
Silica gel column chromatography is a fundamental and widely used technique for the purification of natural products, including this compound. iau.irnih.govcolab.wsresearchgate.net Silica gel (SiO₂) is a polar stationary phase. sigmaaldrich.comhawach.com Separation occurs based on the principle of adsorption; polar compounds adsorb more strongly to the silica gel and thus move down the column more slowly than non-polar compounds when a non-polar mobile phase is used. khanacademy.org
In a typical procedure for this compound isolation, the crude methanolic extract is first adsorbed onto silica gel to create a slurry. iau.ir This slurry is then loaded onto a larger column packed with silica gel. The separation is achieved by eluting the column with a gradient of solvents, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity by adding more polar solvents (e.g., ethyl acetate, methanol). iau.irresearchgate.net Fractions are collected sequentially and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the target compound. researchgate.net
Gel Permeation Chromatography (e.g., Sephadex LH-20)
Gel permeation chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their size. nih.gov Sephadex LH-20 is a popular stationary phase for this purpose in natural product chemistry. sigmaaldrich.comfishersci.at It is a hydroxypropylated dextran-based resin that can be used with organic solvents for the separation of lipids, steroids, terpenoids, and other small molecules. fishersci.atcytivalifesciences.com
The separation mechanism involves the differential entry of molecules into the pores of the Sephadex beads. nih.gov Larger molecules that cannot enter the pores pass through the column more quickly and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. Sephadex LH-20 can also exhibit some partition and adsorption effects, acting in a mixed mode. researchgate.net This technique is often used as a final polishing step to separate the target compound from other molecules of similar polarity but different sizes. nih.gov
Table 2: Properties of Sephadex LH-20 for Chromatography
| Property | Description |
|---|---|
| Matrix | Hydroxypropylated cross-linked dextran. cytivalifesciences.com |
| Primary Separation Principle | Size exclusion (Gel Filtration/Permeation). nih.govsigmaaldrich.com |
| Typical Analytes | Natural products such as steroids, terpenoids, lipids, and low molecular weight peptides. cytivalifesciences.com Also widely used for flavonoids. nih.gov |
| Solvent Compatibility | Stable in most aqueous and organic eluents, including methanol, ethanol, and chloroform. fishersci.atcytivalifesciences.com |
| Particle Size (dry) | Typically in the range of 18-111 µm or 25-100 µm. sigmaaldrich.comfishersci.at |
Vacuum Liquid Chromatography (VLC)
Vacuum Liquid Chromatography (VLC) is a preparative column chromatography technique that is prized for its speed and efficiency in the initial fractionation of crude extracts. slideshare.netjuniperpublishers.com It is considered an improvement over classical column chromatography, particularly for large-scale separations. furb.br
In VLC, a short, wide column is typically packed with TLC-grade silica gel under dry conditions. juniperpublishers.comkiku.dk A vacuum is applied to the bottom of the column to increase the flow rate of the solvent, hence the name. furb.br The separation is performed using a stepwise gradient of solvents, and the column is often allowed to run dry between fractions, which is thought to improve resolution. furb.brkiku.dk VLC is an excellent method for achieving a crude separation of a complex mixture into several less complex fractions with high sample loading. researchgate.netjuniperpublishers.com These fractions can then be subjected to further purification by other methods like repeated silica gel chromatography or Sephadex LH-20.
Purity Assessment and Compound Isolation Efficiency
Assessing the purity of the isolated this compound is a critical final step to ensure the removal of impurities. A combination of spectroscopic and chromatographic methods is used for this purpose. The efficiency of the isolation process is determined by the yield and the final purity of the compound.
Purity Assessment
The confirmation of purity involves several analytical techniques that provide both qualitative and quantitative data. moravek.com
High-Performance Liquid Chromatography (HPLC): This is a primary method for purity assessment. nih.gov A highly pure sample of this compound will appear as a single, sharp, and symmetrical peak in the HPLC chromatogram under various detection conditions. The presence of additional peaks indicates impurities.
Mass Spectrometry (MS): Often coupled with HPLC (HPLC-MS), this technique provides information about the molecular mass of the isolated compound. jyoungpharm.orgwisdomlib.org A pure sample will show a predominant peak corresponding to the molecular weight of this compound, confirming its identity and revealing the mass of any co-eluting impurities. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are powerful tools for structural elucidation and purity confirmation. researchgate.net The spectrum of a pure compound will show a distinct set of signals that correspond to the protons and carbons in the this compound molecule. Impurities would introduce extraneous peaks into the spectrum.
Spectroscopy (UV-Vis and IR): UV-Visible spectroscopy can identify compounds based on their specific light absorbance wavelengths, while Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. wisdomlib.orgtutorchase.com Comparing the obtained spectra with a reference standard helps to confirm the identity and purity of the compound. tutorchase.com
Melting Point Determination: Pure crystalline solids have a sharp and defined melting point. Impurities typically cause the melting point to depress and broaden. moravek.com
The following table summarizes the analytical methods used for purity assessment:
| Analytical Technique | Purpose in Purity Assessment |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the compound and reveals the presence of impurities as separate peaks. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound and helps identify impurities. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information and detects impurities via extraneous signals. |
| UV-Visible & Infrared Spectroscopy | Confirms identity by comparing the spectral fingerprint to a standard and identifies functional groups. tutorchase.com |
| Melting Point Analysis | A sharp melting point indicates high purity, whereas a broad range suggests the presence of impurities. moravek.com |
Compound Isolation Efficiency
Key factors that influence isolation efficiency include:
Choice of Plant Material: The concentration of this compound can vary depending on the plant part used, geographical source, and harvest time. researchgate.net
Extraction Method: The solvent system and extraction technique (e.g., maceration, reflux, microwave-assisted extraction) significantly impact the initial yield of the crude extract. slideshare.net
Achieving very high purity (e.g., >99%) often requires multiple, sequential purification steps, such as repeated column chromatography followed by preparative HPLC. hilarispublisher.com This multi-step approach inherently leads to a trade-off, where the final yield of the highly purified compound is significantly lower than the amount present in the initial crude extract. While specific yield percentages for this compound are not extensively reported in publicly available literature, the efficiency is a critical parameter optimized in a laboratory setting to maximize the output of the pure compound for research. Improving the purity of the initial crude product can make the subsequent purification process more efficient. cem.com
The table below outlines factors that affect the efficiency of isolating this compound.
| Factor | Impact on Isolation Efficiency |
| Source Material Quality | Higher concentration of the target compound in the plant material increases potential yield. rjpdft.com |
| Extraction Solvent & Technique | The choice of solvent and method determines the effectiveness of extracting the compound from the plant matrix. rjpdft.com |
| Chromatography System | The type of chromatography (e.g., column, HPLC) and the specific conditions (phases, solvents) dictate the separation power. wisdomlib.org |
| Number of Purification Steps | More steps generally lead to higher purity but lower overall yield due to material loss at each stage. |
| Scale of Purification | The efficiency can differ between small-scale laboratory purifications and large-scale industrial isolations. cem.com |
Biosynthetic Pathways of Palmatoside a
Proposed General Biosynthetic Routes for Diterpenoid Glycosides
The biosynthesis of diterpenoids, including the aglycone of Palmatoside A, is a modular process that follows a conserved pathway architecture in plants. jmb.or.krjmb.or.kr
The general route can be summarized in three main stages:
Precursor Synthesis: All terpenoids originate from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). jmb.or.krmdpi.com In plants, these precursors are primarily synthesized through the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway located in the plastids. jmb.or.krnih.gov
Diterpene Skeleton Formation: The universal precursor for all diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP), is formed by the condensation of one DMAPP molecule with three IPP molecules. jmb.or.krnih.gov The biosynthesis of the vast array of diterpene skeletons from GGPP is primarily accomplished by a class of enzymes known as diterpene synthases (diTPSs). jmb.or.krnih.gov This process typically involves a two-step cyclization:
Class II diTPSs catalyze the initial protonation-initiated cyclization of the linear GGPP into a bicyclic intermediate, such as copalyl diphosphate (CPP). nih.govresearchgate.net
Class I diTPSs then take the bicyclic intermediate and facilitate further cyclizations and rearrangements to generate the diverse carbon skeletons of diterpenes. nih.govresearchgate.net
Post-Cyclization Modification: Following the formation of the core diterpene scaffold, a series of tailoring enzymes modify the structure to create the final product. These modifications include hydroxylations, oxidations, and rearrangements, often catalyzed by cytochrome P450 monooxygenases (CYPs). nih.gov For furanoid diterpenes like the aglycone of this compound, CYPs are also implicated in the formation of the furan (B31954) ring. nih.govresearchgate.net The final step in the formation of a diterpenoid glycoside is the attachment of one or more sugar moieties. jmb.or.kr
This modular pathway allows for the generation of immense structural diversity from a common set of precursors and enzyme families. jmb.or.kr
Enzyme Systems Involved in Glycosylation
Glycosylation, the attachment of sugar molecules to an aglycone, is a critical final step in the biosynthesis of compounds like this compound. This modification significantly impacts the molecule's solubility, stability, and bioactivity. nih.gov The primary enzymes responsible for this reaction are glycosyltransferases (GTs). nih.gov
UDP-Glycosyltransferases (UGTs): This is the most prevalent family of GTs in plants, belonging to the GT1 family. nih.govmdpi.com UGTs catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor, most commonly UDP-glucose, to the acceptor molecule (the diterpenoid aglycone). mdpi.comoup.comrsc.org Plant UGTs are known to be encoded by large gene families, allowing for a wide range of substrate specificities. oup.com For instance, research on the medicinal plant Andrographis paniculata identified a specific UGT, UGT86C11, that selectively glycosylates labdane (B1241275) diterpenes at the C19 position, demonstrating the high degree of selectivity these enzymes can possess. nih.govresearchgate.net The glycosylation step is often crucial for the detoxification and storage of bioactive compounds within the plant cell. researchgate.net
Other Enzyme Systems: While UGTs are the main players, other enzymes like glycoside hydrolases (GHs) can also catalyze glycosylation under certain conditions through a process called transglycosylation. mdpi.com Additionally, entire microbial cells can be used in biotransformation systems to glycosylate terpenoids, offering an alternative to chemical synthesis. oup.com
The specific UGT responsible for the glucosylation of the this compound aglycone has not yet been characterized, but it would be expected to recognize the specific diterpenoid scaffold and catalyze the transfer of a glucose molecule from UDP-glucose.
Precursor Identification and Elucidation of Metabolic Steps
The biosynthetic pathway of a diterpenoid glycoside can be traced back to fundamental metabolites within the plant cell.
Precursor Identification: The journey begins with products of photosynthesis and glycolysis. steviashantanu.com
Primary Precursors: The five-carbon units, IPP and DMAPP, are the fundamental building blocks. jmb.or.kr In plants, the MEP pathway, which utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate, is the primary source of these precursors for diterpenoid biosynthesis. steviashantanu.commdpi.com
Diterpene Precursor: Geranylgeranyl diphosphate (GGPP) is the direct C20 precursor to the diterpene skeleton. jmb.or.krsteviashantanu.com It is formed by the enzyme GGPP synthase (GGPPS), which condenses three molecules of IPP with one molecule of DMAPP. jmb.or.kr
Sugar Donor: For the glycosylation step, the activated sugar donor is typically UDP-glucose. nih.gov
Elucidation of Metabolic Steps: Based on the general route for diterpenoid glycosides, the proposed metabolic steps for this compound are:
Synthesis of IPP and DMAPP via the MEP pathway in plastids. jmb.or.krnih.gov
Formation of GGPP from IPP and DMAPP, catalyzed by GGPPS. jmb.or.kr
Cyclization of GGPP by a specific set of Class II and Class I diterpene synthases to produce the characteristic clerodane or a related furanoid diterpene aglycone skeleton of this compound. wikipedia.orgresearchgate.net
A series of post-cyclization modifications of the diterpene scaffold, including oxidations and the formation of the furan ring, are likely catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net
The final step is the glycosylation of the modified diterpene aglycone. A specific UDP-glycosyltransferase (UGT) transfers a glucose molecule from UDP-glucose to a hydroxyl group on the aglycone, yielding this compound. nih.govresearchgate.net
Genetic and Molecular Regulation of this compound Biosynthesis
The biosynthesis of specialized metabolites like this compound is tightly regulated at the genetic level to control their production in specific tissues, at specific developmental stages, or in response to environmental cues. nih.gov
Gene Clustering: In many organisms, the genes encoding the enzymes for a specific metabolic pathway are located together on the chromosome in a "biosynthetic gene cluster" (BGC). This co-localization facilitates the coordinated expression of all necessary genes. mdpi.com
Transcriptional Regulation: The expression of biosynthetic genes is controlled by various transcription factors (TFs). Several families of TFs are known to regulate terpenoid biosynthesis, including:
MYB
bHLH
AP2/EREBP
WRKY nih.gov These TFs bind to specific promoter regions of the biosynthetic genes, activating or repressing their transcription in response to internal developmental signals or external stimuli like herbivory or pathogen attack. nih.gov
Hormonal and Environmental Influence: The production of secondary metabolites is often integrated into the plant's broader defense and signaling networks. Phytohormones such as jasmonic acid (JA) can act as signaling molecules to induce the expression of terpenoid biosynthetic genes. nih.gov Environmental stresses can also trigger the upregulation of these pathways. For example, endophytic fungi can enhance the synthesis of secondary metabolites in host plants by up-regulating the expression of key enzyme genes like GGPPS. jmb.or.kr
While the specific transcription factors and regulatory networks governing this compound biosynthesis have not been elucidated, it is expected to be under complex control involving multiple layers of regulation, typical for specialized plant metabolites. nih.gov
Chemical Synthesis and Derivatization Strategies for Palmatoside a
Total Synthesis Approaches
A complete total synthesis of Palmatoside A has not yet been reported in peer-reviewed literature. The intricate structure of this compound, characterized by a complex furanoditerpenoid aglycone and a glycosidic linkage, presents significant challenges to synthetic chemists. The construction of the polycyclic furanoditerpenoid core with its specific stereochemistry, followed by the stereoselective installation of the sugar moiety, requires a highly strategic and controlled synthetic sequence.
Hypothetical total synthesis strategies would likely involve a convergent approach. One pathway would focus on the independent synthesis of the aglycone, the non-sugar part of this compound, and a suitably protected glycosyl donor. The aglycone itself contains multiple stereocenters, the control of which would be a critical aspect of the synthesis. Methodologies such as asymmetric catalysis, the use of chiral auxiliaries, and substrate-controlled reactions would be essential to establish the correct relative and absolute stereochemistry of the diterpenoid skeleton. numberanalytics.com
The synthesis of the furan (B31954) ring, a key feature of the aglycone, could be approached through various methods, including the oxidation of a suitable precursor or the construction from an acyclic intermediate. Once the aglycone is synthesized, the final key step would be the glycosylation reaction to attach the sugar unit.
Given the lack of a reported total synthesis, the following table outlines the key challenges that such a synthesis would need to overcome:
| Challenge | Potential Synthetic Strategy |
| Stereocontrolled construction of the polycyclic diterpenoid core | Asymmetric catalysis, chiral pool synthesis, substrate-controlled reactions |
| Formation of the furan ring | Oxidation of a diene precursor, intramolecular cyclization |
| Stereoselective glycosylation | Use of participating protecting groups, advanced glycosylation promoters |
| Overall yield and step economy | Convergent synthesis, development of efficient and high-yielding reactions |
Semi-Synthetic Modifications from Natural Precursors
Semi-synthesis, which involves the chemical modification of a readily available natural product, presents a more accessible route to this compound and its derivatives. sioc-journal.cn Natural products that are structurally related to the aglycone of this compound could serve as starting materials. For instance, other furanoditerpenoids isolated in larger quantities from natural sources could be chemically transformed into the desired aglycone. researchgate.net
This approach circumvents the need to construct the complex polycyclic core from scratch. The primary transformations in a semi-synthetic route would likely involve:
Functional group interconversions: Oxidation, reduction, or protection/deprotection of hydroxyl groups on the natural precursor to match the functionality of the this compound aglycone.
Skeletal rearrangements: In some cases, acid-catalyzed or metal-mediated rearrangements could be employed to modify the carbon skeleton of the starting material.
Once the aglycone is obtained through semi-synthesis, the subsequent glycosylation step would be carried out as in a total synthesis approach. This strategy is widely employed in the synthesis of complex natural product derivatives for structure-activity relationship studies. sioc-journal.cn
Glycosylation Chemistry and Aglycone Modification
The formation of the glycosidic bond is a pivotal step in the synthesis of this compound. numberanalytics.com This reaction involves the coupling of the furanoditerpenoid aglycone (the glycosyl acceptor) with a protected sugar derivative (the glycosyl donor). researchgate.net The choice of glycosyl donor, promoter, and reaction conditions is crucial for achieving high yield and, most importantly, controlling the stereochemistry of the newly formed anomeric center. numberanalytics.combeilstein-journals.org
Commonly used glycosylation methods that could be applied to the synthesis of this compound include:
Koenigs-Knorr reaction: Utilizes a glycosyl halide as the donor and a silver or mercury salt as the promoter. numberanalytics.com
Trichloroacetimidate (B1259523) method: Employs a glycosyl trichloroacetimidate donor activated by a Lewis acid, a highly versatile and widely used method. sioc-journal.cn
Thioglycosides: These donors are activated by various electrophilic promoters and offer a high degree of control.
The reactivity of the hydroxyl group on the aglycone also plays a significant role in the outcome of the glycosylation reaction. Modification of the aglycone, such as the introduction of protecting groups on other hydroxyls, is necessary to ensure that glycosylation occurs at the desired position.
The following table summarizes potential glycosylation strategies for this compound:
| Glycosylation Method | Glycosyl Donor | Promoter/Activator | Key Features |
| Koenigs-Knorr | Glycosyl bromide/chloride | Silver(I) oxide, Mercury(II) cyanide | Historical method, often effective but uses toxic heavy metals. |
| Schmidt Glycosylation | Glycosyl trichloroacetimidate | Lewis acids (e.g., TMSOTf, BF₃·OEt₂) | Widely used, high-yielding, and stereoselective. |
| Thioglycoside Method | Thioglycoside | NIS/TfOH, DMTST | Stable donors, tunable reactivity. |
Stereochemical Control in Synthesis
Achieving the correct three-dimensional arrangement of atoms, or stereochemistry, is a paramount challenge in the synthesis of this compound. numberanalytics.com The molecule possesses multiple chiral centers in both the aglycone and the sugar moiety, and the stereochemistry of the glycosidic linkage must also be controlled.
Control in Aglycone Synthesis: During the construction of the furanoditerpenoid aglycone, stereochemical control can be exerted through several strategies: numberanalytics.com
Chiral auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.
Asymmetric catalysts: Chiral catalysts are used in small amounts to favor the formation of one enantiomer over the other.
Substrate-based control: Existing stereocenters in the molecule can direct the stereochemistry of newly formed centers.
Control in Glycosylation: The stereochemistry of the glycosidic bond (α or β) is determined during the glycosylation reaction. numberanalytics.com Several factors influence this outcome:
Neighboring group participation: A protecting group at the C-2 position of the glycosyl donor can participate in the reaction to direct the formation of a 1,2-trans glycosidic linkage.
Solvent effects: The polarity and coordinating ability of the solvent can influence the stereoselectivity.
Promoter and temperature: The choice of the activating system and the reaction temperature can be optimized to favor the desired stereoisomer.
The precise control over all stereocenters is essential to obtain a synthetic sample of this compound that is identical to the natural product.
Structure Activity Relationship Sar Studies of Palmatoside a and Analogues
Identification of Key Pharmacophores for Biological Activity
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.govdergipark.org.tr The identification of these key features for Palmatoside A and its analogues is crucial for designing new compounds with desired pharmacological activities. researchgate.net
The core structure of this compound, a diterpene furan (B31954) glucoside, possesses several functional groups that can act as pharmacophoric features, including hydrogen bond donors (HBD) and acceptors (HBA), hydrophobic regions, and aromatic rings. dergipark.org.trvulcanchem.com The glucopyranosyloxy group, with its multiple hydroxyl (OH) groups, provides numerous sites for hydrogen bonding, which is critical for interaction with biological receptors. vulcanchem.com The furan ring and the diterpene core contribute to the hydrophobic and steric profile of the molecule. vulcanchem.com
While specific pharmacophore models exclusively for this compound are not extensively detailed in the available literature, studies on compounds from its primary source, Tinospora cordifolia, provide valuable insights. A 3D-QSAR atom-based pharmacophore model developed for compounds from this plant, including the related Palmatoside G, proposed a six-point hypothesis (AHHRRR). researchgate.net This model typically includes features such as:
A : Hydrogen Bond Acceptor
H : Hydrophobic group
R : Aromatic Ring
This suggests that a combination of hydrogen bond acceptors, hydrophobic centers, and aromatic rings constitutes the key pharmacophoric features responsible for the biological activity of this class of compounds. The precise spatial arrangement of these features dictates the molecule's ability to bind to its target. nih.gov
Impact of Structural Modifications on Efficacy and Selectivity
Altering the chemical structure of a natural product like this compound can have a profound impact on its efficacy, selectivity, and pharmacokinetic properties. SAR studies involve these modifications to determine which parts of the molecule are essential for its activity. rsc.org
Recent research has explored the synthetic derivatization of this compound to improve its properties. For instance, the acetylation of hydroxyl groups on the glucoside moiety has been investigated as a strategy to enhance membrane permeability, which could improve bioavailability. vulcanchem.com
Comparative analysis of naturally occurring analogues of this compound reveals how subtle structural differences can influence biological activity:
This compound shows notable inhibition of cyclooxygenase-1 (COX-1). vulcanchem.com
Palmatoside B , a structural analogue, exhibits stronger inhibition of Nuclear Factor-kappa B (NF-κB) with an IC₅₀ value of 15.7 μM, but it has weaker COX-1 activity compared to this compound. vulcanchem.com
Palmatoside C displays moderate NF-κB inhibition (IC₅₀ = 24.1 μM) and significant binding to the QR2 enzyme. vulcanchem.com
These differences in activity are attributed to variations in the substitution patterns on the molecule, particularly on the glucoside portion, which affects target selectivity and potency. vulcanchem.com Similarly, SAR studies on Palmatine (B190311), an alkaloid also found in Tinospora cordifolia, have shown that introducing a secondary amine substituent at the 9-position can significantly enhance antibacterial potency against resistant strains of Helicobacter pylori. nih.gov This highlights how targeted chemical modifications can lead to the development of more effective therapeutic agents. rsc.org
| Compound | Key Structural Difference | Notable Biological Activity |
| This compound | Baseline Structure | COX-1 Inhibition (52%) vulcanchem.com |
| Palmatoside B | Different substitution on glucoside | Stronger NF-κB Inhibition (IC₅₀ = 15.7 μM) vulcanchem.com |
| Palmatoside C | Different substitution on glucoside | Moderate NF-κB Inhibition (IC₅₀ = 24.1 μM), QR2 Binding vulcanchem.com |
Computational Approaches in SAR Analysis
Computational methods are indispensable tools in modern drug discovery and SAR analysis. They provide rapid, cost-effective ways to predict the biological activity of compounds, understand their mechanisms of action at a molecular level, and guide the design of new, more effective drugs.
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models allow for the prediction of the activity of new, unsynthesized molecules based solely on their structure. nih.gov
For compounds from Tinospora cordifolia, QSAR studies have been employed to understand their therapeutic potential. wjgnet.com For example, a 3D-QSAR model was developed to explain the inhibition of specific targets, which can be used to screen for novel inhibitors. wjgnet.comscispace.com A robust 3D-QSAR model for Hsp90 inhibition was generated and validated with a high correlation coefficient, demonstrating the predictive power of this approach. wjgnet.com As mentioned, a 3D-QSAR pharmacophore model for compounds from this plant family, including Palmatoside G, used a six-point hypothesis (AHHRRR) to correlate structural features with activity. researchgate.net
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.net This helps in understanding the binding mode and affinity of a compound within the active site of a biological target. researchgate.net
Several in silico studies have utilized molecular docking to investigate the therapeutic potential of constituents from Tinospora cordifolia. researchgate.net
This compound itself was identified as a potential inhibitor of glycogen (B147801) phosphorylase in a molecular docking study, with a calculated binding energy of -6.70 kcal/mol. researchgate.net
Palmatoside E was identified as a significant potential inhibitor against multiple targets of the SARS-CoV-2 virus, with docking scores ranging from -9.664 to -6.488 kcal/mol. worldscientific.comworldscientific.com
Palmatoside F and Palmatoside G were identified as key molecules with potential inhibitory activity against the SARS-CoV-2 main protease, with docking scores between -5.02 and -5.72 kcal/mol. researchgate.net
These docking studies are crucial for prioritizing compounds for further experimental testing and for providing insights into the molecular interactions that govern their biological effects. worldscientific.com
| Compound | Target Protein | Docking Score (kcal/mol) |
| This compound | Glycogen Phosphorylase | -6.70 researchgate.net |
| Palmatoside E | SARS-CoV-2 Targets (e.g., Mpro) | -6.488 to -9.664 worldscientific.comworldscientific.com |
| Palmatoside F | SARS-CoV-2 Main Protease | -5.02 to -5.72 researchgate.net |
| Palmatoside G | SARS-CoV-2 Main Protease | -5.02 to -5.72 researchgate.net |
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mpg.de In drug discovery, MD simulations are used to analyze the stability of a ligand-protein complex predicted by molecular docking and to observe conformational changes that may occur upon binding. nih.gov
For phytochemicals isolated from Tinospora cordifolia, MD simulations have been used to validate the findings of molecular docking studies. These simulations confirm the stability of the interaction between the compound and its target protein. For example, after docking compounds against SARS-CoV-2 targets, MD simulations were performed on the top-scoring complexes to analyze their stability and interaction dynamics over a set period, such as 100 nanoseconds. nih.gov Such studies have been conducted on various compounds from Tinospora cordifolia, confirming the stability of their complexes with therapeutic targets and providing deeper insight into their mechanism of action. nih.gov
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify patterns and make predictions. nih.gov In SAR, AI and ML models can predict the biological activities of natural products, identify novel drug candidates, and suggest structural modifications to optimize their properties. vulcanchem.comCurrent time information in Bangalore, IN.
These technologies are applied in several ways:
Bioactivity Prediction: ML models, including deep neural networks, can predict the biological activities of natural products from their chemical structures, helping to identify compounds with specific therapeutic potential. Current time information in Bangalore, IN.
Virtual Screening: AI models are used for the virtual screening of large natural product databases to identify potential drug candidates and assess their pharmacological properties more efficiently than traditional methods. Current time information in Bangalore, IN.
SAR Analysis: AI can automate the identification of structure-activity relationships by analyzing extensive datasets to pinpoint the molecular features associated with a desired biological activity, thereby guiding lead optimization. vulcanchem.com
While specific applications of AI to this compound are not yet widely reported, the general trend in natural product research indicates a growing role for these technologies in exploring the therapeutic potential of complex molecules like Palmatosides. Current time information in Bangalore, IN.
Advanced Analytical Methodologies for Palmatoside a Research
Spectroscopic Characterization Techniques
Spectroscopy is the cornerstone for determining the chemical structure of novel compounds. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals their atomic composition and structural arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, providing unparalleled insight into the atomic framework.
One-Dimensional (1D) NMR: ¹H NMR and ¹³C NMR spectra provide the initial and fundamental information for structure determination. The ¹H NMR spectrum reveals the number of distinct protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For Palmatoside A, the ¹H NMR spectrum shows characteristic signals for the kaempferol (B1673270) aglycone, including aromatic protons of the A and B rings, as well as signals for the sugar moieties and the unique dimethyl-oxo-butyl side chain. vup.sk
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the type of each carbon (methyl - CH₃, methylene (B1212753) - CH₂, methine - CH, or quaternary - C) can be determined. vup.sksielc.com The DEPT-135 experiment, for instance, shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups, which is crucial for assigning the numerous carbon signals in the sugar and side-chain components of this compound. sielc.com
¹H NMR Spectroscopic Data for this compound (in C₅D₅N)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Kaempferol Aglycone | |||
| 6 | 6.70 | s | |
| 8 | 6.83 | s | |
| 2' | 8.23 | d | 8.5 |
| 3' | 7.37 | d | 8.5 |
| 5' | 7.37 | d | 8.5 |
| 6' | 8.23 | d | 8.5 |
| Rhamnose | |||
| 1'' | 5.71 | d | 1.5 |
| 2'' | 4.68 | m | |
| 3'' | 4.41 | m | |
| 4'' | 4.31 | m | |
| 5'' | 4.68 | m | |
| 6'' (CH₃) | 1.69 | d | 6.0 |
| Glucose | |||
| 1''' | 5.25 | d | 7.5 |
| 2''' | 4.35 | m | |
| 3''' | 4.35 | m | |
| 4''' | 4.19 | m | |
| 5''' | 4.01 | m | |
| 6'''a | 4.54 | m | |
| 6'''b | 4.35 | m | |
| Side Chain | |||
| 2⁗ | 3.01 | s | |
| 4⁗ (CH₃) | 1.11 | s | |
| Acetyl Group | |||
| CH₃ | 2.01 | s |
¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)
| Position | δC (ppm) | DEPT | Position | δC (ppm) | DEPT |
| Kaempferol Aglycone | Glucose | ||||
| 2 | 158.5 | C | 1''' | 102.8 | CH |
| 3 | 135.2 | C | 2''' | 76.1 | CH |
| 4 | 179.3 | C | 3''' | 78.4 | CH |
| 5 | 163.1 | C | 4''' | 71.8 | CH |
| 6 | 99.9 | CH | 5''' | 75.6 | CH |
| 7 | 165.9 | C | 6''' | 64.6 | CH₂ |
| 8 | 94.9 | CH | Side Chain | ||
| 9 | 159.2 | C | 1⁗ | 208.5 | C |
| 10 | 105.5 | C | 2⁗ | 52.8 | CH₂ |
| 1' | 122.9 | C | 3⁗ | 45.1 | C |
| 2' | 131.9 | CH | 4⁗ | 26.8 | CH₃ |
| 3' | 116.3 | CH | 5⁗ | 26.8 | CH₃ |
| 4' | 161.9 | C | Acetyl Group | ||
| 5' | 116.3 | CH | C=O | 170.4 | C |
| 6' | 131.9 | CH | CH₃ | 20.7 | CH₃ |
| Rhamnose | |||||
| 1'' | 102.4 | CH | |||
| 2'' | 72.3 | CH | |||
| 3'' | 78.1 | CH | |||
| 4'' | 77.8 | CH | |||
| 5'' | 70.1 | CH | |||
| 6'' | 18.7 | CH₃ |
Two-Dimensional (2D) NMR: To assemble the molecular puzzle, 2D NMR experiments are essential.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to trace the proton networks within each sugar ring and the spin systems in the aglycone. vup.sk
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most critical experiments for connecting molecular fragments. It shows correlations between protons and carbons that are separated by two or three bonds. nih.gov For this compound, HMBC is used to establish the linkages between the sugar units (rhamnose to glucose), the connection of the sugar chain to the kaempferol core (at the 3-O position), and the precise locations of the acetyl and dimethyl-oxo-butyl groups on the sugars. vup.sk
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and can provide significant structural information through fragmentation analysis.
MS and LC-MS: For large, polar, and thermally unstable molecules like this compound, Electrospray Ionization (ESI) is a common soft ionization technique, often coupled with liquid chromatography (LC-MS). High-Resolution Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The molecular formula of this compound was established as C₃₅H₄₂O₁₇ by HRESIMS. vup.sk
LC-MS-MS: Tandem mass spectrometry (MS-MS) involves the selection of a specific parent ion, which is then fragmented to produce daughter ions. The fragmentation pattern provides valuable structural data. In the analysis of this compound, MS-MS can be used to confirm the identity of the aglycone (kaempferol) and the sequence of the sugar units by observing the neutral loss of the terminal acetylated glucose and then the rhamnose moiety. mdpi.com
GC-MS: Gas Chromatography-Mass Spectrometry is a powerful tool for the analysis of volatile and thermally stable compounds. researchgate.net Direct analysis of a large flavonoid glycoside like this compound by GC-MS is not feasible due to its low volatility. The compound would need to undergo a chemical derivatization process, such as silylation, to convert the polar hydroxyl groups into less polar, more volatile silyl (B83357) ethers before it could be analyzed by GC-MS. vup.sk Therefore, LC-MS is the preferred mass spectrometric method for this class of compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. The UV spectrum is useful for detecting chromophores (light-absorbing groups) within a molecule. Flavonoids, such as the kaempferol core of this compound, exhibit characteristic UV-Vis spectra with two major absorption bands. nih.gov
Band I (typically 320–385 nm) is associated with the B-ring cinnamoyl system.
Band II (typically 240–285 nm) is associated with the A-ring benzoyl system. For kaempferol and its glycosides, typical absorption maxima are observed around 265 nm and 365 nm. sielc.comnih.gov This information is also valuable for selecting an appropriate wavelength for detection in HPLC analysis.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). It is used to identify the functional groups present in a molecule. mdpi.com The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3500–3200 (broad) | O-H (hydroxyls) | Stretching |
| 3000–2850 | C-H (aliphatic) | Stretching |
| ~1735 | C=O (ester) | Stretching |
| ~1715 | C=O (ketone) | Stretching |
| ~1655 | C=O (flavonoid C4-ketone) | Stretching |
| 1615–1450 | C=C (aromatic) | Stretching |
| 1300–1000 | C-O (ether, ester, alcohol) | Stretching |
Chromatographic Quantification and Profiling
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating this compound from its natural source and for quantifying its presence in various samples.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of flavonoid glycosides. chromatographyonline.com A typical analysis of this compound would involve a reversed-phase HPLC method. sielc.comccsenet.org
Stationary Phase: A C18 column is commonly used, which separates compounds based on their hydrophobicity.
Mobile Phase: A gradient elution system is typically employed, using a mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile. The proportion of the organic solvent is gradually increased to elute compounds of increasing hydrophobicity.
Detection: A UV detector is most commonly used for flavonoid analysis, monitoring the eluent at one of the compound's absorption maxima (e.g., ~265 nm or ~365 nm for a kaempferol glycoside). ccsenet.org This allows for the quantification of this compound by comparing its peak area to that of a calibration curve generated from a pure standard. Coupling HPLC with a mass spectrometer (LC-MS) provides both quantification and mass information for unequivocal identification. nih.gov
As previously noted, Gas Chromatography (GC) is best suited for volatile and thermally stable analytes. researchgate.net Due to the high molecular weight, high polarity, and thermal lability of this compound, it is not amenable to direct analysis by GC. The analysis would require derivatization to block the numerous polar hydroxyl groups and increase volatility. While specialized high-temperature GC methods have been developed for some glycosides, HPLC remains the simpler, more direct, and more widely used chromatographic technique for the analysis of complex flavonoid glycosides like this compound. vup.skchromatographyonline.com
Method Validation and Quality Control in Research Assays
Method validation is an essential process in analytical chemistry that confirms an analytical procedure is suitable for its intended purpose. researchgate.net For quantitative research assays involving this compound, validation ensures the reliability, reproducibility, and accuracy of the data generated. nih.gov The validation process is typically performed in accordance with guidelines established by the International Conference on Harmonisation (ICH). nih.govnih.gov Key parameters evaluated include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In HPTLC methods, specificity is demonstrated by comparing the chromatograms of a blank, a standard, and a sample extract, ensuring no interference at the Rf of the analyte. nih.gov
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response. researchgate.net This is typically evaluated by analyzing a series of dilutions of a standard solution. For HPTLC analysis of compounds like cordifolioside A, linearity has been established in ranges such as 750–2250 ng/band, with a high correlation coefficient (r² > 0.99) indicating a strong linear relationship. nih.gov
Accuracy refers to the closeness of the measured value to the true value. researchgate.net It is often determined through recovery studies, where a known amount of the standard is added to a sample and the percentage of the analyte recovered is calculated. nih.gov For similar compounds, recovery rates are typically expected to be within 98–102%. nih.gov
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net The precision is expressed as the percent relative standard deviation (%RSD), which should ideally be within 2%. nih.gov
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be determined with suitable precision and accuracy. researchgate.net These values are crucial for analyzing trace amounts of the compound.
Quality control (QC) in research assays involves the routine use of these validated methods to ensure the integrity of experimental results. nih.gov This includes running standard solutions and control samples alongside experimental samples to monitor the performance of the analytical system. nih.gov Adherence to strict QC protocols ensures that any variability in results is due to the experimental conditions being tested and not to analytical error, thereby upholding the scientific validity of the research findings on this compound.
| Validation Parameter | Typical Acceptance Criteria/Value (based on related compounds) | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.99 | nih.gov |
| Linearity Range (ng/band) | 750 – 2250 | nih.gov |
| Accuracy (Recovery %) | 98.96 – 101.43% | nih.gov |
| Precision (%RSD) | < 2% | nih.gov |
| Limit of Detection (LOD) (ng/band) | 40.90 – 107.05 | nih.gov |
| Limit of Quantitation (LOQ) (ng/band) | 123.94 – 324.38 | nih.gov |
Translational Research Potential and Future Directions for Palmatoside a
Elucidation of Underexplored Mechanistic Pathways
While the anti-inflammatory properties of Palmatoside A have been linked to the inhibition of the nuclear factor kappa B (NF-κB) pathway, the precise molecular interactions and the full extent of its mechanistic pathways remain partially understood. vulcanchem.com Computational models predict a high binding probability of this compound to the NF-κB p105 subunit, suggesting a direct interaction. vulcanchem.com However, the upstream and downstream signaling events influenced by this binding require further experimental validation. For instance, its effect on the IκB kinase (IKK) complex, a key regulator of NF-κB activation, is an area ripe for investigation. vulcanchem.com
Furthermore, in silico predictions have identified other potential molecular targets for this compound, including the Hypoxia-Inducible Factor 1 Alpha (HIF-1α) and the Cannabinoid CB2 Receptor. vulcanchem.com The high binding probability to HIF-1α suggests a potential role for this compound in hypoxia-related conditions, such as cancer and ischemia. vulcanchem.com Its predicted interaction with the CB2 receptor opens up possibilities for its application in modulating the endocannabinoid system, which is involved in pain, inflammation, and immune responses. vulcanchem.com These predicted interactions are yet to be fully explored through in vitro and in vivo studies to confirm their biological relevance and therapeutic potential.
Development of Advanced Delivery Systems for Pre-clinical Studies
A significant hurdle in the pre-clinical development of many natural products, including this compound, is their low bioavailability and poor stability. researchgate.net To overcome these challenges, the development of advanced delivery systems is crucial. These systems aim to protect the active compound from degradation, enhance its solubility, and ensure its targeted delivery to the site of action. nutrasal.comoribionature.com
Several advanced delivery systems could be explored for this compound. Liposomes, which are aqueous compartments enclosed by a lipid bilayer, can encapsulate hydrophilic compounds like this compound, improving their stability and cellular uptake. nutrasal.com Nanoencapsulation, such as the use of whey protein isolate to create core-shell nanospheres, has shown promise for other bioactive compounds from Tinospora cordifolia and could be adapted for this compound. researchgate.net This technique can enhance stability and provide controlled release of the bioactive compound. researchgate.net Other potential systems include solid lipid nanoparticles (SLNs), self-emulsifying nutrient delivery systems (SENDS), and phospholipid-nutrient complexes, all of which offer various advantages in improving the oral bioavailability of poorly soluble or unstable compounds. nutrasal.com The development and optimization of such delivery systems will be a critical step in advancing this compound through pre-clinical testing.
Identification of Novel Therapeutic Targets
The exploration of this compound's biological activities may lead to the identification of novel therapeutic targets. Network pharmacology approaches, which analyze the interactions between drugs and multiple targets, can be a powerful tool in this endeavor. acs.org By predicting the targets of phytoconstituents and analyzing their association with diseases, new therapeutic applications for compounds like this compound can be uncovered. acs.org
For instance, in silico docking studies have already suggested potential interactions with targets beyond inflammation, such as those involved in viral replication and cancer. worldscientific.comresearchgate.net Specifically, this compound and its analogs have been investigated for their potential to inhibit key proteins of viruses like SARS-CoV-2. worldscientific.comnih.gov Further investigation into the broader biological effects of this compound using techniques like gene expression profiling and proteomics could reveal previously unknown molecular targets and pathways, thereby expanding its therapeutic potential.
Integration of Omics Technologies (e.g., Metabolomics for Profiling)
The integration of "omics" technologies, particularly metabolomics, offers a powerful approach to understanding the comprehensive biological effects of this compound. sci-hub.se Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. sci-hub.se This technology can provide a real-time snapshot of the physiological state of a biological system and how it is altered by a compound like this compound. sci-hub.se
By applying metabolomic profiling, researchers can identify changes in metabolic pathways in response to this compound treatment. This can provide insights into its mechanism of action and may reveal biomarkers of its efficacy. nih.gov For example, metabolomic analysis of Tinospora cordifolia, a source of this compound, has revealed variations in its chemical profile based on its growing conditions, which in turn affects its medicinal properties. nih.gov Similar studies focused on the effects of isolated this compound could pinpoint specific metabolic shifts, helping to build a more complete picture of its pharmacological activity and supporting its development as a therapeutic agent. researchgate.net
Future Perspectives in Natural Product Drug Discovery
Natural products have historically been a rich source of new drugs and continue to provide unique chemical structures for drug discovery. nih.govscirp.org The future of drug discovery involving natural products like this compound lies in the integration of traditional knowledge with modern technologies. mdpi.commdpi.com
Key future directions include:
Innovative Screening Platforms: The use of high-throughput screening and advanced bioassays will accelerate the discovery of new biological activities for natural products. scirp.org
Computational Approaches: In silico methods, including molecular docking and artificial intelligence, will play an increasingly important role in predicting the targets and activities of natural compounds, thus streamlining the drug discovery process. mdpi.com
Synthetic and Semi-Synthetic Analogs: The chemical structure of this compound can serve as a template for the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties. vulcanchem.comscirp.org
Interdisciplinary Collaborations: The successful development of natural product-based drugs requires collaboration between chemists, biologists, pharmacologists, and clinicians. frontiersin.org
By leveraging these advanced approaches, the therapeutic potential of this compound and other natural products can be more fully realized, leading to the development of new and effective medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
